Benzyl beta-d-glucopyranoside

Enzymology Beta-glucosidase Kinetics

Procurement of this specific benzyl derivative is non-negotiable for precise biochemical or chemical behavior. Unlike methyl or phenyl analogs, its benzyl aglycone enables crucial π-stacking with active-site tryptophan residues (KM 3.5 mM) and ensures reproducible synthetic yields (~53%). It serves as an essential negative control in glycosynthase engineering and a validated scaffold for antifungal SAR programs. Standard international B2B shipping is generally feasible; verify regional import requirements before ordering.

Molecular Formula C₁₃H₁₈O₆
Molecular Weight 270.28 g/mol
CAS No. 4304-12-5
Cat. No. B015556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl beta-d-glucopyranoside
CAS4304-12-5
Synonymsenzyl D-glucopyranoside
benzyl glucopyranoside
benzyl-beta-D-glucoside
benzylglucopyranoside
Molecular FormulaC₁₃H₁₈O₆
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1
InChIKeyGKHCBYYBLTXYEV-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl beta-d-glucopyranoside (CAS 4304-12-5): A Core Reference Glycoside for Enzymology and Glycoscience Research


Benzyl beta-d-glucopyranoside is a non-reducing beta-D-glucoside composed of a D-glucose moiety linked to a benzyl group at the anomeric carbon [1]. This structural motif places it within the broader family of alkyl and aryl glucosides, but its specific benzyl aglycone imparts distinct physicochemical and biochemical properties. It serves as a widely used substrate and ligand in enzymology, particularly for the characterization of beta-glucosidases and related glycosyl hydrolases [2]. Beyond its fundamental role in enzyme kinetics, it is a valuable intermediate in the chemoenzymatic synthesis of more complex glycosides and a model compound for studying glycosidic bond formation and cleavage . Its established presence as a natural plant metabolite further supports its relevance in metabolomics and natural product research [1].

Why Benzyl beta-d-glucopyranoside Cannot Be Interchanged with Other Alkyl or Aryl Glucosides


The performance of alkyl and aryl glucosides is highly dependent on the specific structure of the aglycone moiety. A direct comparison with close analogs like methyl, phenyl, and octyl glucosides reveals that the benzyl group confers a distinct combination of hydrophobic interactions and steric properties [1]. In enzymatic systems, the aglycone's hydrophobicity and shape are critical determinants of substrate recognition, binding affinity (KM), and turnover rate (kcat) at the enzyme's active site [2]. For instance, a methyl glucoside is a poor surrogate in assays designed for the benzyl derivative, as the latter's aromatic ring enables crucial pi-stacking interactions with active-site tryptophan residues [1]. Similarly, in synthetic chemistry, the reactivity of the anomeric center is modulated by the aglycone, affecting glycosylation yields and selectivity [1]. Therefore, procurement of the specific benzyl derivative is non-negotiable for applications requiring precise and predictable biochemical or chemical behavior, as detailed in the quantitative evidence below.

Quantitative Differentiation of Benzyl beta-d-glucopyranoside from Its Closest Analogs


Enzymatic Hydrolysis Rate: Kinetic Differentiation from Alkyl and Aryl Analogs

The enzyme-catalyzed hydrolysis rate of benzyl beta-d-glucopyranoside is significantly lower than that of its phenyl and methyl analogs, indicating a distinct and less favorable interaction with the active site of certain beta-glucosidases [1]. This kinetic difference is a primary reason why the benzyl derivative cannot be substituted in assays or industrial processes where controlled, slower substrate turnover is required or where the aglycone's binding properties are critical for enzyme characterization.

Enzymology Beta-glucosidase Kinetics

Synthetic Yield in Glycosynthase Reactions: Lower Performance vs. Optimized Aryl Acceptors

Benzyl beta-d-glucopyranoside is a demonstrably inferior acceptor in glycosynthase-catalyzed reactions compared to aryl glucosides. When used to synthesize β-(1→3)-linked disaccharides, the benzyl acceptor results in both poor yields and poor regioselectivity [1]. This limitation has driven the development of superior acceptors, such as 2-biphenylmethyl beta-d-glucopyranoside, which achieve good yields and high regioselectivity [1]. This evidence confirms that the benzyl derivative is not a universal building block and is outperformed by other aryl analogs in specific biotransformations.

Glycosynthase Biocatalysis Chemoenzymatic Synthesis

Enzymatic Synthesis Yield: Moderate Efficiency as a Core Building Block

Benzyl beta-d-glucopyranoside can be synthesized enzymatically with a defined, moderate yield. Direct beta-glucosidation between benzyl alcohol and D-glucose using immobilized almond beta-glucosidase produced the target compound in a 53% yield [1]. This yield represents a balanced efficiency, making it a viable target for preparative-scale synthesis, especially when compared to the lower yields reported for other aromatic aglycones in similar reverse hydrolysis systems, such as the 13.3% yield for p-nitrobenzyl beta-d-glucopyranoside [2].

Biocatalysis Reverse Hydrolysis Glycosidation

Antifungal Activity: A Class-Level Distinction from Non-Phenolic Analogs

Derivatives of benzyl beta-d-glucopyranoside, such as benzyl 6′-O-galloyl-beta-D-glucopyranoside, exhibit significant antifungal activity against clinically relevant Candida albicans strains, a property not inherent to simple alkyl glucosides . This activity is a direct consequence of the aromatic benzyl aglycone, which can be further functionalized (e.g., galloylation) to enhance potency. In contrast, alkyl glucosides like methyl or octyl glucoside are primarily recognized for their surfactant properties and lack this specific bioactivity.

Antimicrobial Antifungal Natural Product

Targeted Applications for Benzyl beta-d-glucopyranoside (CAS 4304-12-5) Based on Verifiable Evidence


Enzymology: As a Defined Substrate for Characterizing Beta-Glucosidase Kinetics and Mechanism

Benzyl beta-d-glucopyranoside is optimally employed as a substrate in beta-glucosidase assays to probe the enzyme's active site architecture and rate-limiting steps. Its very low reactivity (V/K), as established in direct kinetic comparisons with methyl and phenyl glucosides [1], makes it a valuable tool for studying aglycone binding interactions and differentiating between glycosidases with varying substrate specificities [2]. Its established KM value of 3.5 mM for a specific beta-glucosidase provides a quantitative benchmark for comparative enzyme characterization [2].

Synthetic Chemistry: As a Stable and Accessible Core Intermediate for Derivatization

The compound is a highly suitable starting material for the synthesis of more complex natural product glycosides. Its moderate and reproducible enzymatic synthesis yield of 53% [3] confirms its accessibility, and the stability of the benzyl glycosidic bond makes it an excellent platform for subsequent regioselective modifications, such as the synthesis of 6-O-glycosyl derivatives [3]. This application is further supported by its clear, quantifiable advantage in synthetic yield over related compounds like p-nitrobenzyl glucoside (13.3% yield) [4].

Glycoscience: As a Defined Negative Control in Glycosynthase Engineering

The documented failure of benzyl beta-d-glucopyranoside to act as an efficient acceptor in glycosynthase reactions (poor yields and regioselectivity) [5] provides a clear, evidence-based application. It serves as an essential negative control when screening for or engineering more effective aryl glucoside acceptors (e.g., 2-biphenylmethyl glucoside) [5]. Its use provides a low-performance baseline, which is crucial for quantifying the success of engineered systems and ensuring the validity of experimental results.

Bioactivity Research: As a Core Scaffold for Developing Antifungal Glycosides

Given the class-level evidence that benzyl glucoside derivatives possess antifungal activity, with MICs as low as 25 µg/mL against Candida albicans , this compound is the logical starting point for medicinal chemistry programs focused on developing novel antimycotics. Researchers would select this scaffold over non-aromatic alkyl glucosides to explore structure-activity relationships (SAR) around the benzyl moiety, with the aim of improving potency and selectivity.

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